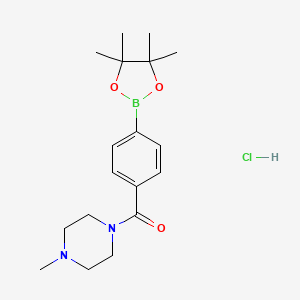
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C18H27BN2O3 . It has been mentioned in various studies, including those related to the discovery of selective DDR1 inhibitors and potential treatments for cancer .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study mentioned the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material . The compound structure was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 330.2 g/mol . The InChI and Canonical SMILES representations of the molecule are also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 330.2 g/mol . The compound’s structure was confirmed by various spectroscopic techniques .
Aplicaciones Científicas De Investigación
Application 1: Anti-inflammatory Effect
- Summary of Application: This compound has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results: The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: A similar compound, 1-Methylpyrazole-4-boronic acid pinacol ester, is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Methods of Application: The specific experimental procedures would depend on the particular reaction being carried out, but generally, this involves the reaction of the boronic acid with a halide or pseudohalide in the presence of a palladium catalyst and a base .
- Results: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Application 3: Pharmaceutical Intermediate
- Summary of Application: This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key ingredients used in the production of pharmaceuticals.
- Methods of Application: The specific methods of application would depend on the particular pharmaceutical being synthesized. Generally, this involves a series of chemical reactions to convert the intermediate into the final pharmaceutical compound .
- Results: The outcome of these reactions is the formation of a pharmaceutical compound that can be used for therapeutic purposes .
Application 4: Inhibition of NF-κB
- Summary of Application: A similar compound has been studied for its ability to inhibit NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
- Methods of Application: The specific experimental procedures would depend on the particular study being conducted, but generally, this involves treating cells with the compound and then measuring the activity of NF-κB .
- Results: The compound was found to inhibit the activity of NF-κB, which could potentially have implications for the treatment of diseases where NF-κB is overactive .
Application 5: Storage and Shipping
- Summary of Application: This compound is used in the field of material science for storage and shipping .
- Methods of Application: The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
- Results: The compound remains stable and retains its properties when stored and shipped under these conditions .
Application 6: Inhibition of Cancer Cell Growth
- Summary of Application: A similar compound has been studied for its ability to inhibit the growth of cancer cells by inactivating NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
- Methods of Application: The specific experimental procedures would depend on the particular study being conducted, but generally, this involves treating cancer cells with the compound and then measuring the activity of NF-κB .
- Results: The compound was found to inhibit the activity of NF-κB, which could potentially have implications for the treatment of diseases where NF-κB is overactive .
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3.ClH/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21;/h6-9H,10-13H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFACZAHAULJPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
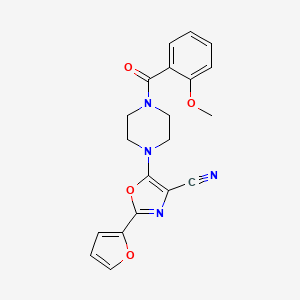
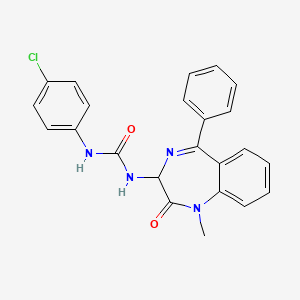
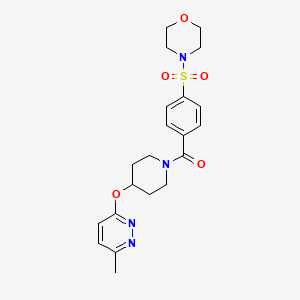
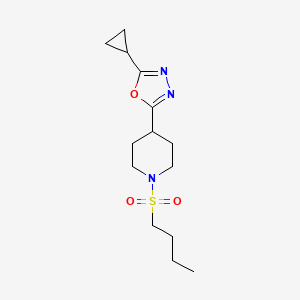
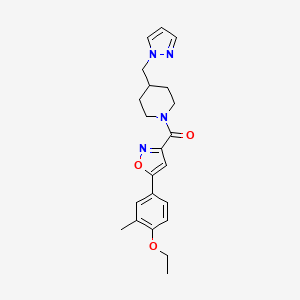
![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)
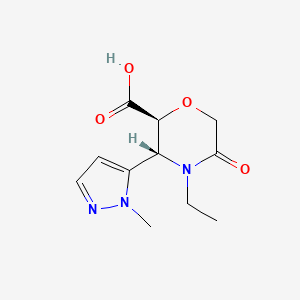
![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)
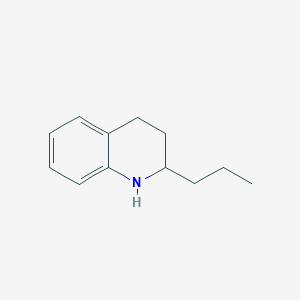
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)
